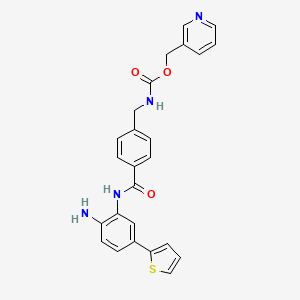

(Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate

Description

Propriétés

Formule moléculaire |

C25H22N4O3S |

|---|---|

Poids moléculaire |

458.5 g/mol |

Nom IUPAC |

pyridin-3-ylmethyl N-[[4-[(2-amino-5-thiophen-2-ylphenyl)carbamoyl]phenyl]methyl]carbamate |

InChI |

InChI=1S/C25H22N4O3S/c26-21-10-9-20(23-4-2-12-33-23)13-22(21)29-24(30)19-7-5-17(6-8-19)15-28-25(31)32-16-18-3-1-11-27-14-18/h1-14H,15-16,26H2,(H,28,31)(H,29,30) |

Clé InChI |

ASIJNKHQTPQFCQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of (Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Formation of the benzylcarbamate moiety on a 4-(2-amino-5-(thiophen-2-yl)phenyl)benzylamine derivative.

- Coupling of the carbamate intermediate with a pyridin-3-ylmethyl group.

- Amide bond formation between the amino-substituted phenyl ring and the benzylcarbamate.

These steps require careful control of reaction conditions to achieve high purity and yield.

Detailed Synthetic Procedures

Amide Bond Formation on Aromatic Rings

According to patent WO2007118137A1, benzamide derivatives similar to this compound are synthesized by coupling aromatic amines with benzoyl chlorides or activated benzoyl derivatives under controlled conditions to form the amide bond. The reaction typically uses a base such as potassium carbonate or triethylamine in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 135°C.

Carbamate Formation

The carbamate group is introduced by reacting the benzylamine derivative with an appropriate chloroformate or carbonate reagent, often under mild conditions to avoid side reactions. The pyridin-3-ylmethyl carbamate can be formed by reacting pyridin-3-ylmethanol with phosgene equivalents or carbamoyl chlorides, followed by coupling to the benzylamine intermediate.

Coupling with Pyridin-3-ylmethyl Group

The attachment of the pyridin-3-ylmethyl moiety is achieved through nucleophilic substitution reactions where the benzylcarbamate intermediate reacts with pyridin-3-ylmethyl halides or activated derivatives. Potassium carbonate is commonly used as a base in DMF solvent at temperatures around 80°C for 4-5 hours to ensure high conversion rates.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps relevant to the synthesis of this compound or closely related analogs, based on documented procedures:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amide bond formation | Aromatic amine + benzoyl chloride + K2CO3 | N,N-dimethylformamide (DMF) | 80-135°C | 1.5 - 4.5 h | 89-97 | High purity achieved by recrystallization; base neutralizes HCl byproduct |

| Carbamate formation | Benzylamine + chloroformate derivative | Dichloromethane or Ethyl acetate | Room temp - 40°C | 2 - 5 h | 85-95 | Mild conditions prevent hydrolysis; reaction monitored by TLC or LCMS |

| Pyridin-3-ylmethyl coupling | Benzylcarbamate + pyridin-3-ylmethyl halide + K2CO3 | DMF | 80°C | 4.5 h | 90-96 | Potassium carbonate base facilitates nucleophilic substitution |

| Purification | Silica gel chromatography or preparative HPLC | - | - | - | - | Ensures removal of impurities and isolation of pure compound |

Sources: Patent WO2007118137A1, Ambeed synthesis protocols for related pyridinyl benzamide derivatives

Experimental Notes and Observations

Base selection: Potassium carbonate is preferred for neutralizing acids formed during coupling reactions and for promoting nucleophilic substitution without causing decomposition.

Solvent choice: Polar aprotic solvents such as DMF and DMSO facilitate the dissolution of reactants and promote reaction kinetics in amide and carbamate formations.

Temperature control: Elevated temperatures (80–135°C) are often necessary to drive reactions to completion, especially for aromatic amide bond formation, but must be balanced to avoid side reactions.

Purification: Silica gel chromatography with dichloromethane/methanol mixtures or preparative HPLC is effective for isolating the target compound with high purity.

Yield optimization: Reaction times and reagent stoichiometry are optimized based on TLC or LCMS monitoring to maximize yield and minimize byproducts.

Summary Table of Preparation Methodology

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Analytical Techniques Used |

|---|---|---|---|---|

| Amide bond formation | Aromatic amine, benzoyl chloride, K2CO3 | DMF, 80-135°C, 1.5-4.5 h | 89-97 | TLC, LCMS, NMR |

| Carbamate introduction | Benzylamine, chloroformate derivative | DCM or EtOAc, RT-40°C, 2-5 h | 85-95 | TLC, LCMS |

| Pyridin-3-ylmethyl coupling | Benzylcarbamate, pyridin-3-ylmethyl halide, K2CO3 | DMF, 80°C, 4.5 h | 90-96 | TLC, LCMS, NMR |

| Purification | Silica gel chromatography, preparative HPLC | - | - | HPLC purity analysis |

The preparation of This compound involves a multi-step synthetic route primarily focused on amide bond formation, carbamate introduction, and nucleophilic substitution to attach the pyridin-3-ylmethyl group. The use of potassium carbonate as a base in polar aprotic solvents at controlled elevated temperatures is a common theme in achieving high yields and purity. Purification by chromatography and preparative HPLC ensures the isolation of the final compound in a form suitable for further biological or chemical evaluation.

This synthesis approach is well-documented in patent literature and corroborated by experimental data from related pyridine and benzamide derivatives, providing a reliable and authoritative guide for researchers working with this compound class.

Analyse Des Réactions Chimiques

Types of Reactions

(Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Applications De Recherche Scientifique

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Due to its structural features, it may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Industry

Could be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which (Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of pyridine, thiophene, and carbamate groups. Below is a comparison with related compounds:

Key Observations:

- Thiophene vs. Phenyl/Chlorophenyl : The thiophene in the target compound may improve π-π stacking with biological targets compared to phenyl or chlorophenyl groups in analogues .

- Carbamate vs. Amide/Carbonitrile : Carbamates generally exhibit greater hydrolytic stability than amides or carbonitriles, as seen in pesticidal carbamates like barban .

- Pyridine vs.

Spectroscopic and Physicochemical Data

The target compound’s spectral data (e.g., NMR, IR) can be inferred from databases and structural analogues:

- 1H-NMR : Thiophene protons resonate at δ 6.8–7.5 ppm, distinct from pyridine (δ 7.5–8.5 ppm). The carbamate NH signal appears near δ 5.0–6.0 ppm .

- 13C-NMR : The carbamate carbonyl (C=O) is observed at δ 155–160 ppm, while thiophene carbons appear at δ 125–140 ppm .

- Solubility : The pyridine ring enhances water solubility compared to purely aromatic analogues (e.g., benzothiazole derivatives) .

Activité Biologique

(Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate is a complex organic compound that exhibits significant biological activity due to its unique structural features, which include a pyridine ring, an amino group, and a thiophene moiety. These components suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

- Molecular Formula: C25H22N4O3S

- Molecular Weight: 454.53 g/mol

- Key Functional Groups:

- Pyridine ring

- Thiophene ring

- Carbamate linkage

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity: The presence of thiophene and pyridine rings is associated with anticancer properties. Compounds with these moieties have been shown to inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties: The structure may confer antimicrobial activity, potentially acting against both bacterial and fungal strains.

- Acetylcholinesterase Inhibition: Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. For instance, derivatives with pyridine moieties showed IC50 values in the nanomolar range, indicating potent AChE inhibition .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Pyridine ring | Antimicrobial |

| Thiophene derivatives | Thiophene ring | Anticancer |

| Benzamide derivatives | Amide linkage | Anti-inflammatory |

This table illustrates how the structural features correlate with specific biological activities, highlighting the potential of This compound to exhibit unique pharmacological profiles due to its complex structure.

Mechanistic Studies

Molecular Docking Studies: Interaction studies utilizing molecular docking techniques have been conducted to elucidate the binding affinities and modes of interaction between this compound and various biological targets. These studies suggest that the compound may bind effectively to active sites on enzymes or receptors involved in disease processes.

In Vitro Assays: Experimental assays have been performed to evaluate the compound's biological efficacy. For example, AChE inhibitory assays using Ellman's method demonstrated promising results, indicating potential therapeutic applications in neurodegenerative diseases .

Case Studies

- Anticancer Activity: A study involving similar thiophene-containing compounds reported significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Neuroprotective Effects: Research on related pyridine derivatives indicated neuroprotective effects through AChE inhibition and antioxidant activity, suggesting that This compound may also possess dual action against oxidative stress and cholinergic dysfunction.

Q & A

Q. Methodological Answer :

- HPLC-MS : Reverse-phase C18 column (ACN/0.1% TFA gradient) to detect impurities (<0.5%) and confirm molecular weight.

- NMR : - and -NMR in DMSO-d6 to verify aromatic protons (δ 7.2–8.6 ppm) and carbamate carbonyl (δ 155–160 ppm).

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity against kinase targets?

Q. Methodological Answer :

- Core Modifications : Replace the thiophen-2-yl group with furan or pyrrole to assess π-stacking interactions (e.g., via IC50 comparisons in kinase inhibition assays).

- Linker Flexibility : Introduce methylene spacers between the benzylcarbamate and pyridine ring to evaluate steric effects.

- Computational Modeling : Molecular docking (AutoDock Vina) using PDB structures (e.g., 4AOF for kinase targets) to predict binding poses. Validate with mutagenesis studies on key residues (e.g., Lys68 in ATP-binding pockets) .

Advanced: What strategies mitigate batch-to-batch variability in biological assay results?

Q. Methodological Answer :

- Purification : Flash chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to ensure ≥98% purity.

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS to identify hydrolytic byproducts (e.g., free amine from carbamate cleavage).

- Bioassay Controls : Include reference standards (e.g., staurosporine for kinase assays) and internal replicates to normalize inter-experimental variability .

Basic: How is the thiophen-2-yl moiety introduced during synthesis?

Methodological Answer :

The thiophen-2-yl group is typically introduced via Suzuki-Miyaura cross-coupling:

- Reagents : 5-bromo-2-nitroaniline, thiophen-2-ylboronic acid, Pd(PPh3)4 catalyst.

- Conditions : 1:1.2 molar ratio of aryl halide to boronic acid in degassed DME/H2O (3:1), heated at 80°C for 12 hours.

- Workup : Extract with DCM, wash with NaHCO3, and purify via column chromatography (hexane/EtOAc 4:1). Yield: ~65–75% .

Advanced: How can computational methods predict metabolic stability of this compound?

Q. Methodological Answer :

- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation at pyridine N-oxide).

- MD Simulations : GROMACS with CHARMM36 force field to assess hydrolysis susceptibility of the carbamate group in simulated physiological pH (7.4).

- Experimental Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) to correlate half-life (t1/2) with predictions .

Basic: What are common side reactions during synthesis, and how are they addressed?

Q. Methodological Answer :

- Carbamate Hydrolysis : Occurs under acidic conditions. Mitigated by using anhydrous solvents and avoiding prolonged exposure to TFA during deprotection.

- Aminolysis of Ester Intermediates : Compete with carbamate formation. Minimized by stepwise addition of coupling agents (e.g., add HATU after pre-activation of the carboxylic acid).

- Thiophene Ring Oxidation : Prevented by conducting reactions under nitrogen and avoiding strong oxidizers like mCPBA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.